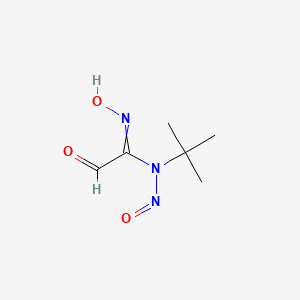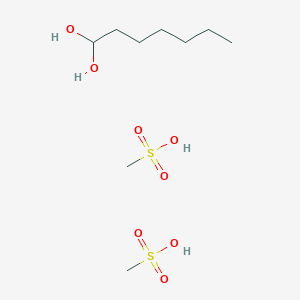![molecular formula C13H24Ge2 B14298581 Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane CAS No. 113419-98-0](/img/structure/B14298581.png)
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is an organogermanium compound characterized by the presence of two germanium atoms bonded to a phenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane typically involves the reaction of chloro(trimethyl)germane with a suitable phenyl derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the phenyl derivative, followed by the addition of chloro(trimethyl)germane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium atoms to lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane involves its interaction with molecular targets through its germanium atoms. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylgermane: A simpler organogermanium compound with only one germanium atom.
Phenylgermane: Contains a phenyl group bonded to a single germanium atom.
Tetramethylgermane: Features four methyl groups bonded to a single germanium atom.
Uniqueness
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is unique due to the presence of two germanium atoms and its specific structural arrangement. This configuration imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
Propiedades
Número CAS |
113419-98-0 |
|---|---|
Fórmula molecular |
C13H24Ge2 |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
trimethyl-[2-(trimethylgermylmethyl)phenyl]germane |
InChI |
InChI=1S/C13H24Ge2/c1-14(2,3)11-12-9-7-8-10-13(12)15(4,5)6/h7-10H,11H2,1-6H3 |
Clave InChI |
LOYNQTQYAAZACI-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)CC1=CC=CC=C1[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
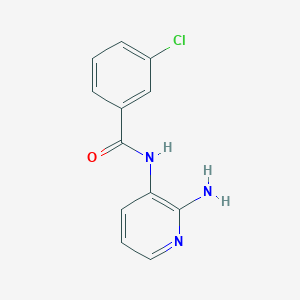

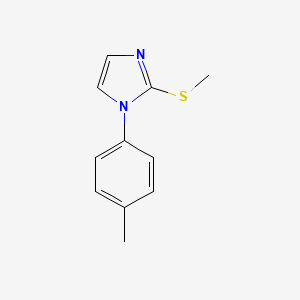
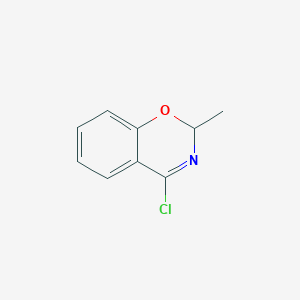
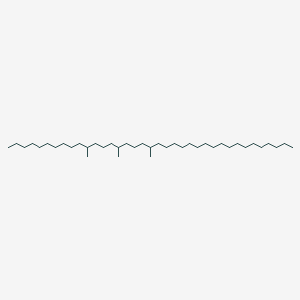


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
